6-Fluoro-7-methylindole-3-carboxaldehyde

Catalog No.
S15693097
CAS No.
M.F
C10H8FNO
M. Wt
177.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Fluoro-7-methylindole-3-carboxaldehyde

Product Name

6-Fluoro-7-methylindole-3-carboxaldehyde

IUPAC Name

6-fluoro-7-methyl-1H-indole-3-carbaldehyde

Molecular Formula

C10H8FNO

Molecular Weight

177.17 g/mol

InChI

InChI=1S/C10H8FNO/c1-6-9(11)3-2-8-7(5-13)4-12-10(6)8/h2-5,12H,1H3

InChI Key

LDUOKLSFGWBBCX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC=C2C=O)F

6-Fluoro-7-methylindole-3-carboxaldehyde is a derivative of indole, a bicyclic compound that consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. This particular compound features a fluorine atom at the 6-position and a methyl group at the 7-position of the indole structure, along with an aldehyde functional group at the 3-position. The presence of these substituents can significantly influence its chemical properties and biological activity, making it a subject of interest in various fields, including medicinal chemistry and organic synthesis.

Typical for indole derivatives:

  • Electrophilic Substitution: The indole ring is susceptible to electrophilic attack, particularly at positions C2, C3, C5, and C7. The presence of electron-withdrawing (like fluorine) or electron-donating groups (like methyl) can modulate the reactivity at these positions.
  • Formylation Reactions: The aldehyde group can participate in further reactions such as condensation with amines to form imines or with alcohols to form hemiacetals.
  • Nitration and Halogenation: The compound can be nitrated or halogenated under appropriate conditions, leading to derivatives that may exhibit enhanced biological activity or altered reactivity.

Indole derivatives, including 6-Fluoro-7-methylindole-3-carboxaldehyde, have been studied for their biological activities. Some notable findings include:

  • Antibacterial Properties: Indoles have shown potential in interfering with quorum sensing in bacteria, which is crucial for biofilm formation and virulence factor production. Specifically, 6-fluoroindole has demonstrated effectiveness in suppressing virulence factors in Serratia marcescens and other pathogens .
  • Antiviral Activity: Certain indole derivatives exhibit antiviral properties, possibly by disrupting viral replication mechanisms or inhibiting viral entry into host cells.
  • Anticancer Potential: Compounds related to indoles have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth.

Various synthetic routes have been developed for the preparation of 6-Fluoro-7-methylindole-3-carboxaldehyde:

  • Vilsmeier-Haack Formylation: This method involves treating an indole derivative with phosphorus oxychloride and dimethylformamide to generate a Vilsmeier reagent, followed by reaction with the appropriate aniline derivative .
  • Direct Formylation: Using carbon monoxide under high pressure and temperature conditions can yield indole carboxaldehydes directly from indoles.
  • Grignard Reactions: Reacting Grignard reagents with suitable precursors can also lead to the formation of aldehydes.

6-Fluoro-7-methylindole-3-carboxaldehyde has several applications across different fields:

  • Pharmaceuticals: As a building block for synthesizing biologically active compounds, particularly those targeting bacterial infections or cancer.
  • Material Science: Its derivatives may be utilized in creating novel materials with specific electronic or optical properties.
  • Agricultural Chemistry: Indoles are being explored for their potential as agrochemicals due to their biological activity against pests and pathogens.

Studies on the interaction of 6-Fluoro-7-methylindole-3-carboxaldehyde with biological systems are crucial for understanding its mechanism of action. Research has indicated that this compound can interact with various enzymes and receptors involved in bacterial signaling pathways, potentially leading to reduced virulence in pathogenic bacteria . Further investigations into its interactions with human cellular targets could reveal therapeutic potentials.

Several compounds share structural similarities with 6-Fluoro-7-methylindole-3-carboxaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameStructural FeaturesUnique Properties
5-FluoroindoleFluorine at position 5Exhibits strong antibacterial properties
7-MethylindoleMethyl at position 7Less reactive than fluorinated counterparts
1H-Indole-3-carboxaldehydeAldehyde at position 3Common precursor for various derivatives
6-NitroindoleNitro group at position 6Enhanced reactivity towards electrophiles
5-MethylindoleMethyl at position 5Exhibits different biological activities

The presence of both fluorine and methyl groups in 6-Fluoro-7-methylindole-3-carboxaldehyde enhances its lipophilicity and alters its electronic properties compared to similar compounds, potentially increasing its effectiveness as a pharmacological agent.

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

177.058992041 g/mol

Monoisotopic Mass

177.058992041 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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